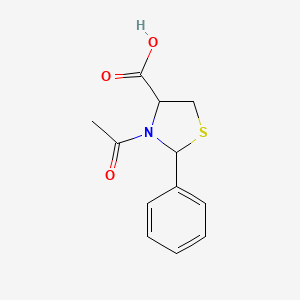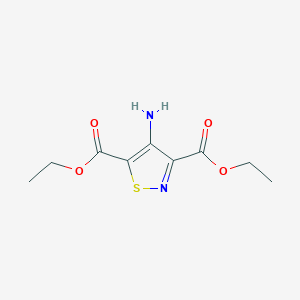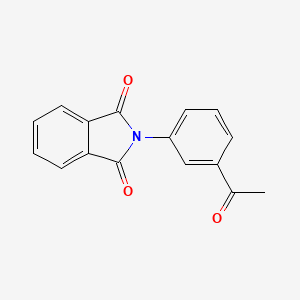
3,5-Dimethyl-4-(2-iodoethyl)-1H-pyrazole
Descripción general
Descripción
3,5-Dimethyl-4-(2-iodoethyl)-1H-pyrazole is a chemical compound with the molecular formula C7H10INO . It is also known by other synonyms such as AKOS PAO-1570, 4-(2-Iodoethyl)-3,5-dimethylisoxazole, and Isoxazole,4-(2-iodoethyl)-3,5-dimethyl- .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms ©, 10 hydrogen atoms (H), 1 iodine atom (I), and 1 oxygen atom (O). The average mass of the molecule is 251.065 Da .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction mechanisms, it is recommended to refer to specialized chemistry databases or literature .Physical And Chemical Properties Analysis
The boiling point of this compound is 287.3°C at 760 mmHg, and its refractive index is 1.565 . More detailed physical and chemical properties can be found in its Material Safety Data Sheet (MSDS) .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and characterization of metallomacrocyclic palladium(II) complexes The study discusses the synthesis of 3,5-dimethylpyrazolic hybrid ligands N1-substituted by polyether chains and phenyl groups. The resulting palladium(II) complexes were synthesized and characterized. They show potential for applications in chemical synthesis and material science due to their structural and chemical properties (Guerrero et al., 2008).
Characterization of annular tautomerism This study provides insights into the structural and tautomerism properties of NH-pyrazoles, including derivatives of 3,5-dimethyl-1H-pyrazole. These properties are crucial for understanding the chemical behavior and potential applications in molecular design (Cornago et al., 2009).
Biological and Pharmacological Activities
Antioxidant activities of 3,5-dimethyl-1H-pyrazole derivatives The study explores the synthesis of novel 3,5-dimethyl-1H-pyrazole derivatives and their antioxidant activities. The compounds exhibit promising radical scavenging capacity and antioxidant activity, which are significant for pharmaceutical and nutraceutical applications (Karrouchi et al., 2019).
Antibacterial and DNA photocleavage study This research investigates the antibacterial potential and DNA photocleavage ability of 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles. The findings indicate the potential use of these compounds in developing new therapeutic agents with antibacterial and DNA-targeting properties (Sharma et al., 2020).
Chemical Reactivity and Applications
Synthesis and reactivity of pyrazole ligands This study focuses on the synthesis of new water-soluble pyrazolate rhodium(I) complexes derived from 3,5-dimethylpyrazole. The complexes exhibit unique chemical properties and potential applications in catalysis and material science (Esquius et al., 2000).
Synthesis and catalytic applications of palladium(II) complexes This research describes the synthesis and characterization of palladium(II) complexes with 3,5-dimethyl-4-iodopyrazole as ligand. The complexes show potential catalytic activities, which could be valuable in industrial and synthetic chemistry (Barra et al., 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-iodoethyl)-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTPPWBWEQKLTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408506 | |
| Record name | 3,5-Dimethyl-4-(2-iodoethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83467-29-2 | |
| Record name | 3,5-Dimethyl-4-(2-iodoethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-Methyl[1,1'-biphenyl]-3-ol](/img/structure/B3031810.png)






![1-Ethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-benzimidazole](/img/structure/B3031824.png)





